alpha-Methyl-D-3-fluorophenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

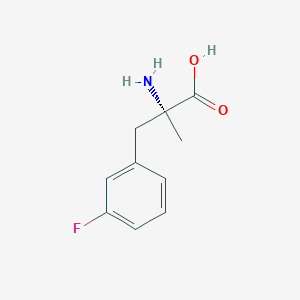

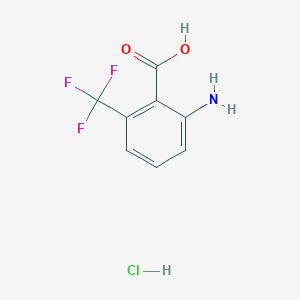

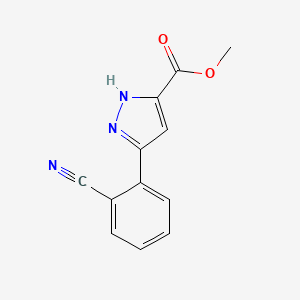

Alpha-Methyl-D-3-fluorophenylalanine is a synthetic amino acid . Its molecular formula is C10H12FNO2 and it has a molecular weight of 197.21 g/mol .

Synthesis Analysis

The synthesis of alpha-Methyl-D-3-fluorophenylalanine involves various chemical reactions. One approach involves the use of simple and abundant starting materials such as aliphatic acids, amines, and alcohols . Another method involves the introduction of fluorine into the phenyl, the β-carbon, or the α-carbon of D- or L-phenylalanines . The synthesis of 3-bromo-4-fluoro-(S)-Phe was carried out by reacting 3-bromo-4-fluorobenzaldehyde and N-acetylglycine to provide an intermediate in high yield and without purification .Molecular Structure Analysis

The alpha-Methyl-D-3-fluorophenylalanine molecule contains a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The chemical reactions of alpha-Methyl-D-3-fluorophenylalanine are complex and involve several steps. For example, the coupling of the zinc homoeno-late of ®-iodoalanine with a mixture of compounds in the presence of certain catalysts leads to the formation of fluorinated phenylalanines . Another reaction involves the alkylation of certain compounds with a chiral auxiliary .Physical And Chemical Properties Analysis

Alpha-Methyl-D-3-fluorophenylalanine is a white to light yellow crystalline powder . It has a melting point of 66-72 °C . It should be stored at a temperature of 2 - 8 °C .Wissenschaftliche Forschungsanwendungen

Fluorine NMR Studies in Hemoglobin : Fluorine NMR studies of cyanomethemoglobin prepared from hemoglobin isolated from rabbits on a diet containing DL-p-fluorophenylalanine showed that substitution occurs randomly at all phenylalanine positions of alpha- and beta-globin chains. This study aids in understanding the structural dynamics of hemoglobin (Gerig, Klinkenborg, & Nieman, 1983).

3-Deoxy-D-Arabinoheptulosonate-7-Phosphate Synthetase Studies : Structural analogues of phenylalanine, including fluorophenylalanine, showed varied degrees of inhibition on 3-deoxy-D-arabinoheptulosonate-7-phosphate synthetase(phe) activity in Escherichia coli K12. This research contributes to the understanding of enzyme inhibition and structure-activity relationships (Simpson & Davidson, 1976).

Cerebral Protein Synthesis Studies : Fluorine-18-labeled isomers of l-fluorophenylalanine were used in experiments with Mongolian gerbil brain to demonstrate their incorporation into proteins, offering insights into cerebral protein synthesis and potential applications in PET imaging for studying brain function (Bodsch et al., 1988).

Studies on Genetically Encoded Fluorescent Amino Acids : The incorporation of dansylalanine, a fluorescent amino acid, in Saccharomyces cerevisiae, was studied using an amber nonsense codon. This research showcases the potential for using fluorinated amino acids in studying protein structure and dynamics (Summerer et al., 2006).

Interaction with Organic Anion Transporter 1 : Halogenated tyrosine/phenylalanine derivatives, including 3-fluoro-α-methyl-l-tyrosine, were studied for their interaction with organic anion transporter OAT1 in renal handling. This research is significant for the development of tumor imaging probes and targeted alpha therapy (Jin et al., 2020).

19F NMR Studies on Cyclic AMP Receptor Protein : The incorporation of 3-fluorophenylalanine in the cyclic AMP receptor protein from Escherichia coli was studied using 19F NMR. This research provided insights into cAMP-induced conformational changes in proteins (Hinds, King, & Feeney, 1992).

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZGACCJFXQSCQ-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Methyl-D-3-fluorophenylalanine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)

![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)